Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate
Description
Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate is a quaternary ammonium compound featuring a phenothiazine core linked to a substituted ethylammonium group, with ethyl sulfate as the counterion. The ethyl sulfate counterion enhances solubility in polar solvents compared to halide salts, making it advantageous for formulations requiring aqueous compatibility.
Properties
CAS No. |
60-88-8 |
|---|---|
Molecular Formula |
C21H30N2O4S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
ethyl-dimethyl-(1-phenothiazin-10-ylpropan-2-yl)azanium;ethyl sulfate |
InChI |
InChI=1S/C19H25N2S.C2H6O4S/c1-5-21(3,4)15(2)14-20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;1-2-6-7(3,4)5/h6-13,15H,5,14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
ZRLOSIIRXMKPBX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis generally follows these steps:
Step 1: Formation of the Phenothiazinyl-Substituted Intermediate
Starting from phenothiazine, an alkylation reaction introduces the 1-methyl-2-substituted ethyl side chain. This is often achieved via nucleophilic substitution or reductive amination involving protected amino aldehydes or ketones derived from phenothiazine.Step 2: Quaternization of the Amine
The tertiary amine intermediate is then quaternized using ethyl sulfate to form the ammonium ethyl sulfate salt. This step involves the reaction of the tertiary amine with ethyl sulfate under controlled conditions to yield the final quaternary ammonium compound.
Detailed Synthetic Procedures from Patents
While no direct preparation method for this exact compound was found in open literature, related synthetic strategies are described in patent WO2016038628A2, which details the preparation of phenothiazine-containing intermediates and their conversion to ammonium salts.
Method A (Adapted for Phenothiazine Derivatives):
- React a phenothiazine derivative (compound analogous to Formula 6 in the patent) with an alkyl halide or equivalent (compound analogous to Formula 7) in an organic solvent (e.g., tetrahydrofuran, toluene) at 0–120 °C, preferably 25–60 °C, optionally in the presence of a base such as sodium carbonate or potassium carbonate.
- The reaction yields an intermediate (compound analogous to Formula 8), which is then reduced with a suitable reducing agent and catalyst to form a secondary intermediate (compound analogous to Formula 9).
- Deprotection of the amine protecting group yields the free amine (compound analogous to Formula 10).
- Finally, quaternization with ethyl sulfate produces the target ammonium ethyl sulfate salt.
Bases and Solvents:
Inorganic or organic bases are used to facilitate alkylation, including alkali metal carbonates, bicarbonates, hydroxides, tertiary amines, and bicyclic amines such as 1,8-Diazabicyclo[5.4.0]undec-7-ene. Organic solvents include tetrahydrofuran, toluene, dimethylformamide, and others.
Alternative Synthetic Approaches
Epoxide Route via Amino Alcohol Intermediates:
According to patent EP0970066B1, chiral amino alcohol intermediates can be prepared via diastereoselective addition of halomethyl organometallic reagents to amino aldehydes, followed by epoxide formation and ring-opening with amines. Although this patent focuses on aminoepoxides, the methodology can be adapted for phenothiazine-containing amino alcohols, which upon quaternization yield the target compound.N-Alkylation and Quaternization:
The phenothiazine nitrogen can be alkylated using alkyl halides or alkyl sulfates under controlled conditions to yield quaternary ammonium salts. This process typically involves refluxing the tertiary amine with ethyl sulfate in an alcohol solvent such as isopropanol or ethanol.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature Range | Solvents | Notes |
|---|---|---|---|---|
| Alkylation of phenothiazine | Phenothiazine derivative + alkyl halide/base | 0–120 °C (25–60 °C preferred) | THF, toluene, DMF | Base: Na2CO3, K2CO3, or tertiary amines |
| Reduction | Reducing agent + catalyst | Ambient to mild heating | Organic solvent | Converts intermediates to free amine |
| Deprotection | Amine deprotecting agent | Ambient | Organic solvent | Removes protecting groups |
| Quaternization | Tertiary amine + ethyl sulfate | Reflux (~78 °C for ethanol) | Alcohols (isopropanol, ethanol) | Forms ammonium ethyl sulfate salt |
Chemical Reactions Analysis
Types of Reactions
Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium methoxide are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, ethanol as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
-
Antipsychotic Activity :
- The compound is structurally related to phenothiazines, which are well-known for their antipsychotic properties. Research indicates that derivatives of phenothiazine can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, making them effective in treating schizophrenia and other mental disorders .
- Antimicrobial Properties :
-
Drug Delivery Systems :
- Due to its cationic nature, this compound can enhance the permeability of cell membranes, making it a candidate for drug delivery systems. Its ability to encapsulate drugs and facilitate their transport across biological barriers has been explored in formulations aimed at improving therapeutic efficacy .
Industrial Applications
- Surfactant in Formulations :
- Biocidal Agent :
- Corrosion Inhibitor :
Case Studies
Mechanism of Action
The mechanism of action of Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. Additionally, the compound may affect other pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of a phenothiazinyl group, dimethylethylammonium moiety, and ethyl sulfate counterion. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Quaternary Ammonium-Phenothiazine Derivatives
Key Differences and Implications
Heterocyclic Core: Phenothiazine (target compound): Exhibits planar, sulfur-containing heterocycle with redox-active properties, facilitating electron transfer in biological systems . Quinazolinone: Oxygen-containing core with a ketone group, altering electronic properties and favoring kinase inhibition .
Substituents on Ammonium :
- The dimethylethyl group in the target compound balances steric bulk and solubility, whereas trimethyl analogs (e.g., ) prioritize compactness for blood-brain barrier penetration.
Counterion Effects :
- Ethyl sulfate : Enhances water solubility and stability in acidic environments compared to methyl sulfate or halides (e.g., iodide in ), which may improve bioavailability.
Biological Activity: Phenothiazine derivatives historically target dopamine receptors (neuroleptic applications), whereas pyridobenzothiazine/quinazolinone analogs are explored in oncology due to their larger aromatic systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dimethylethyl(1-methyl-2-(10-phenothiazinyl)ethyl)ammonium ethyl sulfate, and what methodological challenges arise during its synthesis?
- Answer : The compound is synthesized via quaternization of phenothiazine derivatives with dimethyl sulfate or ethylating agents. Key steps include:
- Alkylation of the phenothiazine nitrogen using dimethyl sulfate under controlled pH (7–9) to avoid side reactions .
- Purification via recrystallization from ethanol-water mixtures to isolate the quaternary ammonium salt .
- Challenges : Competing N- vs. S-alkylation in phenothiazine derivatives requires precise temperature control (40–60°C) and solvent selection (e.g., dioxane or DMF) .
- Data Table : Common Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| S-alkylated isomers | High reaction temperature | Use low-boiling solvents (e.g., THF) and reflux <2 hrs |
| Hydrolysis products | Excess water | Anhydrous conditions, molecular sieves |
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Answer :
- 1H/13C NMR : Confirm quaternary ammonium structure via absence of N–H protons and presence of ethyl/methyl group splitting patterns (e.g., δ 3.2–3.5 ppm for N–CH2– groups) .
- IR Spectroscopy : Detect sulfate (SO4^2−) stretching vibrations at 1100–1250 cm⁻¹ and phenothiazine aromatic C–H bends at 750–800 cm⁻¹ .
- HPLC-PDA : Use C18 columns with 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%) and detect trace alkylation byproducts .
Q. What mechanistic insights exist for the compound’s redox behavior in aqueous solutions?
- Answer : The phenothiazine core undergoes reversible oxidation to form cation radicals, monitored via cyclic voltammetry (CV) at E1/2 = +0.45 V vs. Ag/AgCl. Methodological considerations:
- Use deoxygenated buffers (e.g., 0.1 M PBS, pH 7.4) to prevent interference from dissolved O2 .
- Electrochemical stability decreases with prolonged exposure to light due to radical formation .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis yield while minimizing side reactions?
- Answer : Apply a 3-factor Box-Behnken design to assess:
- Variables: Temperature (X1), solvent polarity (X2), and molar ratio of alkylating agent (X3).
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., X1 = 50°C, X2 = DMF, X3 = 1.2:1) for >85% yield .
- Data Table : Factor Levels and Interactions
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temperature | 40°C | 60°C |
| Solvent | THF | DMF |
| Molar Ratio | 1:1 | 1.5:1 |
Q. What methodologies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Answer : Use comparative dose-response assays under standardized conditions:
- Microplate assays (e.g., MIC vs. IC50) with Gram-positive bacteria (S. aureus) and human fibroblasts to differentiate selective toxicity .
- Confounding factors : Batch-to-batch variability in sulfate counterion purity (validate via ion chromatography) .
Q. Which advanced separation techniques improve purification scalability for industrial research?
- Answer :
- Membrane nanofiltration : Use 200–300 Da MWCO membranes to retain the quaternary ammonium compound while removing salts .
- Simulated Moving Bed (SMB) chromatography : Optimize with C18 stationary phase and ethanol/water eluents for >99.5% purity .
Q. How do computational models predict the compound’s environmental fate and degradation pathways?
- Answer :
- DFT calculations : Simulate hydrolysis pathways of the sulfate ester group, revealing susceptibility to alkaline conditions (t1/2 = 2–4 hrs at pH 10) .
- QSAR models : Correlate logP (2.8 ± 0.3) with bioaccumulation potential in aquatic organisms .
Methodological Resources
- Synthetic Protocols : Refer to N-alkylation procedures in dioxane/NaOH systems .
- Analytical Standards : Cross-validate NMR data with PubChem (CID 4327848) and DSSTox (DTXSID3063415) .
- Safety : Handle dimethyl sulfate (alkylating agent) under fume hoods with PPE; monitor for sulfate ester hydrolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
